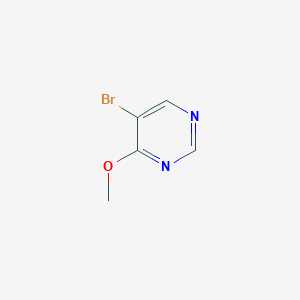

5-Bromo-4-methoxypyrimidine

説明

Significance of Halogenated Pyrimidine (B1678525) Scaffolds in Organic Synthesis

Halogenated pyrimidine scaffolds are of paramount importance in the field of organic synthesis, largely due to their utility as versatile building blocks. The pyrimidine ring, an electron-deficient aromatic system, is rendered even more reactive towards nucleophilic substitution by the presence of halogen substituents. researchgate.net This enhanced reactivity allows for the sequential and regioselective introduction of various functional groups, a highly desirable feature in the construction of complex molecular architectures. vulcanchem.com

The strategic placement of halogens on the pyrimidine core enables a diverse range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille reactions. bldpharm.com These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the synthesis of polysubstituted pyrimidine derivatives. researchgate.net Such derivatives are central to the development of new pharmaceuticals and agrochemicals, as the pyrimidine motif is a key constituent of many biologically active compounds. cymitquimica.com

Overview of 5-Bromo-4-methoxypyrimidine as a Core Building Block and Research Compound

This compound is a heterocyclic organic compound that has emerged as a significant building block in pharmaceutical and agrochemical research. cymitquimica.com Its structure, featuring a pyrimidine ring substituted with a bromine atom at the 5-position and a methoxy (B1213986) group at the 4-position, imparts a unique combination of reactivity and functionality.

The bromine atom at the 5-position serves as a versatile handle for a variety of chemical modifications. It is a key site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups. Furthermore, the bromine substituent enhances the reactivity of the pyrimidine ring, making it amenable to nucleophilic substitution reactions. cymitquimica.com The methoxy group at the 4-position influences the compound's electronic properties and solubility, and can also be a site for chemical modification. cymitquimica.com

This combination of features makes this compound a valuable intermediate in the synthesis of a wide range of more complex molecules, including potential therapeutic agents. Its utility as a research compound lies in its ability to participate in a predictable and controlled manner in various chemical reactions, allowing for the systematic construction of new molecular entities with desired properties.

Interactive Data Tables

Below are interactive data tables summarizing key information about this compound and its applications in chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H5BrN2O | cymitquimica.com |

| Molecular Weight | 189.01 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| Solubility | Soluble in organic solvents | cymitquimica.com |

| CAS Number | 4319-85-1 | cymitquimica.com |

Table 2: Reactivity of this compound in Key Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K3PO4), solvent (e.g., 1,4-Dioxane) | 5-Aryl-4-methoxypyrimidines | mdpi.com |

| Nucleophilic Substitution | Amines, high temperature | 5-Bromo-4-aminopyrimidines | wur.nl |

| Debromination | DMF/Trialkylamine | 4-Methoxypyrimidine | researchgate.net |

Table 3: Examples of Compounds Synthesized from this compound Derivatives

| Starting Material | Reaction | Synthesized Compound | Application | Reference |

| 5-Bromo-2-chloropyrimidine (B32469) derivative | Nucleophilic Aromatic Substitution | 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine | Building block for complex molecules | researchgate.net |

| 5-Bromo-4-methylpyrimidine | Suzuki-Miyaura Coupling | 5-Aryl-4-methylpyrimidines | Forensic chemistry | researchgate.net |

| 2-Amino-5-bromo-4-methoxypyrimidine | Further synthesis | Enzyme inhibitors | Drug discovery | lookchem.com |

Structure

3D Structure

特性

IUPAC Name |

5-bromo-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTJMKOJYGIIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483344 | |

| Record name | 5-Bromo-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4319-85-1 | |

| Record name | 5-Bromo-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 4 Methoxypyrimidine and Its Key Derivatives

Direct Synthesis Routes and Reaction Conditions

Direct synthesis approaches are fundamental to constructing the 5-bromo-4-methoxypyrimidine scaffold. These routes involve the sequential or concerted installation of the bromo and methoxy (B1213986) groups onto a pyrimidine (B1678525) ring through carefully controlled bromination and methoxylation reactions.

The introduction of a bromine atom at the C5 position of the pyrimidine ring is a critical transformation. The pyrimidine ring's electron-deficient nature necessitates specific brominating agents and conditions to achieve regioselectivity.

A common precursor for this reaction is 4-methoxypyrimidine. The bromination can be effectively carried out using elemental bromine or, more frequently, N-bromosuccinimide (NBS), which is considered a milder and more manageable reagent. commonorganicchemistry.com The reaction conditions, including the choice of solvent and temperature, are optimized to ensure the selective bromination at the 5-position, which is activated by the electron-donating methoxy group at the C4 position. For instance, the bromination of 2-amino-6-ethyl-4-methoxypyrimidine has been achieved with high yield (98%) in acetic acid at approximately 70°C.

Table 1: Comparison of Bromination Reagents for Pyrimidine Systems

| Reagent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| **Bromine (Br₂) ** | Acetic acid or other polar solvents | High reactivity, cost-effective | Corrosive, requires careful handling |

| N-Bromosuccinimide (NBS) | CCl₄, CHCl₃, or DMF, often with a radical initiator (e.g., AIBN) or catalyst (e.g., FeBr₃) commonorganicchemistry.com | Milder, easier to handle, high selectivity commonorganicchemistry.com | Higher cost, potential for side reactions if not controlled |

This table provides a general overview of common bromination agents used in pyrimidine synthesis.

The regioselective installation of a methoxy group at the C4 position is another pivotal step, often accomplished via nucleophilic aromatic substitution (SNAr) on a dihalogenated pyrimidine. A common starting material is a 2,4-dihalopyrimidine or a 4,5-dihalopyrimidine.

For example, starting with 5-bromo-2,4-dichloropyrimidine, the chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at C2. This difference in reactivity allows for the selective substitution with a methoxide (B1231860) source, such as sodium methoxide in methanol, to yield the desired 4-methoxy product. The reaction of triorganoindium reagents with 5-bromo-2-chloropyrimidine (B32469) has also been shown to proceed with high chemoselectivity. syncatmeth.es The careful control of reaction temperature and stoichiometry is essential to prevent disubstitution or reaction at the less reactive C2 position.

The synthesis of this compound can be designed using either linear or convergent strategies.

Linear Synthesis: In a linear sequence, the pyrimidine core is built and functionalized step-by-step. A typical linear route might begin with the synthesis of a 4-hydroxypyrimidine (B43898) derivative, followed by chlorination to form a 4-chloropyrimidine. Subsequent methoxylation at the C4 position and then bromination at the C5 position completes the synthesis.

Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments that are later combined. For instance, a pre-brominated fragment could be coupled with a pyrimidine ring already containing the methoxy group. This can be particularly advantageous for creating derivatives, as different fragments can be synthesized in parallel and then combined to generate a library of related compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools in convergent strategies for forming C-C bonds on the pyrimidine ring. researchgate.netuni-rostock.de

Regioselective Methoxy Group Introduction

Considerations for Scalable Synthesis and Process Optimization

Process optimization often involves a systematic study of reaction parameters such as temperature, concentration, catalyst loading, and reaction time to identify the most efficient and robust conditions. google.com The development of scalable purification methods, such as crystallization over chromatographic separation, is also a critical aspect of creating a commercially viable process. Recent advancements have focused on developing scalable methods that avoid precious metal catalysts and operate under mild, room-temperature conditions. thieme-connect.comacs.org

Table 2: Key Parameters for Synthesis Scalability

| Parameter | Laboratory Scale Focus | Industrial Scale Focus |

|---|---|---|

| Reagent Selection | Efficacy and availability | Cost, safety, and waste generation |

| Solvent Use | Reaction performance | Environmental impact, recovery, and recycling |

| Reaction Conditions | Maximizing yield | Process robustness, safety, and energy consumption |

| Purification | Chromatography | Crystallization, distillation, extraction |

| Throughput | Grams to kilograms | Kilograms to tons |

This table highlights the differing priorities between laboratory and industrial-scale synthesis.

Exploration of Sustainable and Green Chemistry Methodologies in Preparation

In line with the principles of green chemistry, modern synthetic efforts are increasingly focused on developing more environmentally benign methods for preparing pyrimidine derivatives. rasayanjournal.co.innih.govjmaterenvironsci.com This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.in

Key green chemistry strategies applicable to the synthesis of this compound include:

Catalysis: Utilizing efficient catalysts can enable reactions to proceed under milder conditions, reduce waste, and improve atom economy. organic-chemistry.org

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact. rasayanjournal.co.injmaterenvironsci.com

Mechanochemistry: Solvent-free reaction conditions, such as mechanical grinding or ball-milling, offer a way to reduce solvent waste and can sometimes lead to faster reaction times and higher yields. researchgate.netmdpi.com

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, consistency, and scalability compared to traditional batch processing.

These sustainable approaches are integral to the future of chemical manufacturing, aiming to produce important molecules like this compound in a more responsible and efficient manner. nih.govorganic-chemistry.org

Chemical Transformations and Mechanistic Studies of 5 Bromo 4 Methoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide variety of functional groups onto the pyrimidine (B1678525) ring. In the context of 5-Bromo-4-methoxypyrimidine, these reactions are pivotal for creating new derivatives with tailored properties.

Reactivity of the Bromine Substituent towards Various Nucleophiles

The bromine atom at the C-5 position of this compound serves as a good leaving group in SNAr reactions, although its reactivity can be influenced by the nature of the attacking nucleophile and the reaction conditions. cymitquimica.com A variety of nucleophiles, including amines, thiols, and alkoxides, can displace the bromide to forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. smolecule.com The inherent reactivity of the C-5 position is a subject of interest, as pyrimidine rings can exhibit different regioselectivities for nucleophilic attack depending on the substitution pattern.

Mechanistic Pathways of SNAr in Halogenated Pyrimidines

The SNAr reaction in halogenated pyrimidines generally proceeds through a stepwise mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen. This addition step is typically the rate-determining step. The resulting anionic intermediate, the Meisenheimer complex, is stabilized by the electron-withdrawing nitrogen atoms within the pyrimidine ring. youtube.com Subsequent elimination of the halide leaving group restores the aromaticity of the ring and yields the final substitution product.

In some cases, particularly with highly activated pyrimidines, the reaction may proceed through a concerted mechanism. rsc.org The specific pathway can be influenced by factors such as the nature of the leaving group, the nucleophile, and the solvent.

Influence of the Methoxy (B1213986) Group on Pyrimidine Ring Activation

The methoxy group at the C-4 position of this compound plays a significant role in modulating the reactivity of the pyrimidine ring towards nucleophilic attack. While generally considered an electron-donating group, its influence on SNAr reactions is nuanced. The methoxy group can influence the electronic properties and solubility of the compound. cymitquimica.com

In some contexts, electron-donating groups can stabilize the pyrimidine ring. However, the presence of a methoxy group can also direct the regioselectivity of reactions. For instance, in related pyrimidine systems, the presence of an activating group like a nitroso group can significantly enhance the rate of nucleophilic substitution of a methoxy group. researchgate.net This highlights the complex interplay of electronic effects within the pyrimidine ring that governs its reactivity.

Metal-Catalyzed Cross-Coupling Reactions at the C-5 Position

The bromine atom at the C-5 position of this compound provides a handle for a variety of powerful metal-catalyzed cross-coupling reactions. These reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for forming carbon-carbon bonds. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comnih.gov this compound is a suitable substrate for Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl groups at the C-5 position. mdpi.comresearchgate.net

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and good selectivity. mdpi.comnih.gov Electron-rich boronic acids have been shown to produce good yields in the coupling with similar pyrimidine systems. mdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Arylboronic Acid | Catalyst | Base | Solvent | Yield | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| 3-Fluorophenylboronic acid | P2 (precatalyst) | K₃PO₄ | Dioxane/H₂O | - | nih.gov |

Applications of Heck, Stille, Kumada, and Hiyama Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions have been successfully applied to functionalize brominated pyrimidines, showcasing the versatility of this class of compounds.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.com This reaction has been used with bromopyrimidines to introduce vinyl groups. mdpi.com

Stille Reaction: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. harvard.educommonorganicchemistry.com This method is known for its tolerance of a wide range of functional groups. harvard.edu Copper(I) iodide can be used as an additive to increase the reaction rate. harvard.edunih.gov

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner to react with an organic halide in the presence of a nickel or palladium catalyst. wikidoc.orgarkat-usa.org This reaction is a powerful tool for forming carbon-carbon bonds. arkat-usa.orgorganic-chemistry.org

Hiyama Coupling: The Hiyama coupling employs an organosilane as the coupling partner with an organic halide, activated by a fluoride (B91410) source or a base. organic-chemistry.orgcore.ac.uk This reaction presents an alternative to other cross-coupling methods and has seen significant development in recent years. organic-chemistry.orgpreprints.org

Table 2: Overview of Cross-Coupling Methodologies

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Heck | Alkene | Palladium | Forms substituted alkenes |

| Stille | Organotin | Palladium | Tolerant of many functional groups |

| Kumada | Grignard Reagent | Nickel or Palladium | Powerful C-C bond formation |

| Hiyama | Organosilane | Palladium | Requires an activating agent |

Palladium-Catalyzed Transformations and Ligand Effects

Palladium-catalyzed cross-coupling reactions are pivotal in carbon-carbon and carbon-heteroatom bond formation. For this compound, the bromine atom at the 5-position serves as a handle for such transformations. The choice of ligand is critical in these reactions, influencing catalytic activity, selectivity, and substrate scope.

While specific studies detailing ligand effects on this compound are not extensively documented in the provided results, general principles of palladium catalysis on halo-pyrimidines can be inferred. For instance, phosphine (B1218219) ligands like those developed by Buchwald and Hartwig are known to facilitate the coupling of aryl halides with various nucleophiles. hbni.ac.in The steric and electronic properties of these ligands play a crucial role in the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

In the context of similar brominated pyrimidines, palladium catalysts are employed for coupling reactions to introduce diverse functional groups. nih.gov For example, Suzuki-Miyaura coupling reactions with boronic acids are a common strategy. The ligand would be essential in stabilizing the palladium center and facilitating the transmetalation step with the organoboron reagent. The electronic nature of the pyrimidine ring, influenced by the methoxy group, would also impact the oxidative addition step.

Organometallic Reactions

Lithium-Halogen Exchange Reactions and Subsequent Electrophilic Trapping

Lithium-halogen exchange is a powerful method for the formation of organolithium reagents, which are potent nucleophiles. This reaction is particularly effective for aryl and vinyl halides. harvard.edu In the case of this compound, treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would be expected to induce a rapid exchange of the bromine atom for a lithium atom.

This exchange generates a highly reactive 5-lithiated pyrimidine intermediate. The success of this reaction often depends on factors like the choice of alkyllithium reagent, solvent, and temperature to avoid side reactions. researchgate.net The resulting organolithium species can then be trapped with a variety of electrophiles to introduce a wide range of substituents at the 5-position of the pyrimidine ring.

Table 1: Potential Electrophilic Trapping Reactions of 5-Lithio-4-methoxypyrimidine

| Electrophile | Product |

| Aldehydes/Ketones | Corresponding secondary/tertiary alcohols |

| Carbon dioxide (CO₂) | 5-Carboxypyrimidine derivative |

| Alkyl halides | 5-Alkylpyrimidine derivative |

| Disulfides | 5-Thioether derivative |

The generation of organolithium reagents from heterocyclic halides is a well-established strategy in organic synthesis. umich.edu

Grignard and Organoindium Reagent Interactions

While direct formation of a Grignard reagent from this compound by reaction with magnesium metal might be challenging due to the nature of the pyrimidine ring, the corresponding organolithium species can be transmetalated with magnesium salts to form a Grignard-like reagent. These reagents are generally less reactive and more selective than their organolithium counterparts.

Interactions with organoindium reagents are less commonly documented for this specific substrate. However, organoindium reagents, often generated in situ, are known for their unique reactivity and tolerance of various functional groups, and could potentially be used in cross-coupling reactions with this compound.

Electrophilic Substitution Reactions at Other Pyrimidine Ring Positions

The pyrimidine ring is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms. This deactivation makes electrophilic aromatic substitution challenging. The positions on the pyrimidine ring are not equally reactive; the 5-position is the most susceptible to electrophilic attack, though it is still deactivated compared to benzene. semanticscholar.org

In this compound, the 5-position is already substituted. The methoxy group at the 4-position is an activating group, but its influence is directed towards the ortho and para positions. However, the strong deactivating effect of the two ring nitrogens typically overrides the activating effect of the methoxy group for classical electrophilic substitutions like nitration or Friedel-Crafts reactions. semanticscholar.org Therefore, direct electrophilic substitution at other positions of the pyrimidine ring under standard conditions is generally not a favored reaction pathway.

Radical Reactions and Reductive Transformations

Radical reactions involving aryl bromides can be initiated by various methods, including photoredox catalysis or the use of radical initiators. These reactions can lead to the formation of a pyrimidin-5-yl radical, which can then participate in a variety of transformations, such as addition to alkenes or alkynes, or hydrogen atom abstraction. aablocks.com

Reductive transformations of this compound can lead to the removal of the bromine atom. This can be achieved through catalytic hydrogenation or by using reducing agents like zinc powder. Such reductive dehalogenation can be a useful synthetic step if the bromine atom is no longer needed after serving its purpose as a synthetic handle. caltech.edu

Advanced Mechanistic Investigations via Kinetic Studies and Isotopic Labeling

Isotopic labeling, where an atom is replaced by its isotope (e.g., ¹³C or deuterium), is a powerful tool to trace the fate of atoms throughout a reaction mechanism. wur.nl For example, in studying a lithium-halogen exchange, one could use a deuterated solvent to quench the reaction and determine the position of lithiation by observing the incorporation of deuterium. Similarly, in studying rearrangement or substitution reactions, isotopic labeling can distinguish between different possible mechanistic pathways, such as addition-elimination versus elimination-addition. wur.nl

While specific kinetic or isotopic labeling studies on this compound were not found in the search results, these techniques are standard practice in mechanistic organic chemistry and would be invaluable for a detailed understanding of its reactivity. hbni.ac.in

Role As a Versatile Synthetic Intermediate in Advanced Applications

Medicinal Chemistry and Pharmaceutical Compound Synthesis

The pyrimidine (B1678525) scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents, including components of nucleic acids. semanticscholar.orgsigmaaldrich.com 5-Bromo-4-methoxypyrimidine leverages this established biological relevance, providing a chemically adaptable starting point for drug discovery and development. lookchem.com Its derivatives are explored for a range of applications, from anticancer to antiviral therapies. chemimpex.com

This compound is a recognized precursor for the synthesis of new therapeutic agents and drug candidates. smolecule.com The bromine atom at the 5-position is a key functional group that allows for the strategic introduction of various molecular fragments through cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This capability enables medicinal chemists to generate libraries of novel compounds for screening and development. For instance, related brominated pyrimidines serve as starting materials for compounds investigated as potential treatments for cancer and infectious diseases. ontosight.ai The synthesis of protein kinase inhibitors, a significant class of cancer therapeutics, often utilizes such pyrimidine intermediates. google.com

The pyrimidine ring is a fundamental component of many biologically active molecules, and this compound provides a direct route to new variants. researchgate.net The compound's structure is conducive to diverse chemical transformations, allowing for the creation of complex molecules with potential therapeutic effects. Research has demonstrated the synthesis of various bioactive pyrimidine derivatives, such as those with sulfhydryl or trifluoromethyl groups, which exhibit significant biological activity. mdpi.com The ability to modify the pyrimidine core by leveraging the reactivity of the bromo substituent is a common strategy in medicinal chemistry to develop molecules that can interact with specific biological targets. lookchem.comsmolecule.com For example, the synthesis of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives was undertaken to explore new bioactive compounds targeting cellular pathways in cancer. nih.gov

A primary application of this compound in medicinal chemistry is its role as an intermediate in the creation of molecules that modulate or inhibit biological targets like enzymes and receptors. lookchem.comsmolecule.com The pyrimidine structure can act as a bioisostere, mimicking natural purines or pyrimidine bases to interact with the active sites of enzymes.

This approach has led to the development of potent and specific inhibitors. Research has shown that derivatives of this compound can be synthesized to effectively inhibit key enzymes involved in cancer progression. A notable example is the development of novel UNC51-like kinase 1 (ULK1) inhibitors, which are crucial for the autophagy process in cancer cells. nih.gov By starting with related 5-bromopyrimidine (B23866) structures, researchers have successfully created compounds that block autophagy and induce apoptosis in non-small cell lung cancer cells. nih.gov Similarly, other substituted pyrimidines have been investigated as inhibitors for cyclin-dependent kinases (CDK2) and epidermal growth factor receptor (EGFR) kinases.

Table 1: Examples of Bioactive Molecules Derived from Brominated Pyrimidine Intermediates

| Compound Name | Target/Application | Research Finding | Citation(s) |

| 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (3s) | ULK1 Inhibitor | Showed strong inhibitory activity against ULK1 kinase and inhibited the proliferation of A549 lung cancer cells. | nih.gov |

| (R)-5-((4-((methylamino)methyl)-3-fluorophenyl)amino)-3-(6-cyanopyridin-3-yl)pyrazin-2(1H)-one (R)-17 | Chk1 Inhibitor | A related 2-amino pyrimidine derivative, compound (R)-17, effectively inhibited the growth of malignant hematopathy cell lines. | sci-hub.se |

| 4-bromo-2-hydroxypyrimidine derivatives | Kinase Inhibitors | Derivatives have shown inhibitory activity with IC50 values <100 nM against CDK2 and EGFR kinases. |

Synthesis of Pyrimidine-Containing Bioactive Molecules

Agrochemical Development and Pesticide Synthesis

In addition to its pharmaceutical applications, this compound and its analogs are valuable building blocks in the agrochemical industry. biosynth.comlookchem.com They are used in the synthesis of compounds designed for crop protection, including herbicides and fungicides. chemimpex.comlookchem.com The inclusion of a halogenated pyrimidine core can impart potent biological activity to the final product. caymanchem.com

Halogenated heterocycles are a significant class of compounds in agrochemical research due to their inherent biological activity. sigmaaldrich.com this compound is an exemplary building block for producing such molecules. caymanchem.com The bromine and methoxy (B1213986) substituents can be modified or can themselves contribute to the pesticidal efficacy of the final compound. cymitquimica.com Its utility is demonstrated in the synthesis of various fungicidal and insecticidal agents, where the pyrimidine ring is a core structural feature. google.comacs.org For example, 5-bromo-2-chloro-4-Methoxypyrimidine (B163204) is explicitly identified as a building block for creating other halogenated heterocycles. caymanchem.com

The development of new and more effective crop protection agents is a continuous effort to combat pesticide resistance. acs.org Utilizing versatile chemical intermediates like this compound allows for the creation of novel active ingredients. lookchem.com One successful strategy involves synthesizing pyrimidin-4-amine derivatives that incorporate a bromo-substituent. A study focused on designing new pesticides synthesized a series of such compounds containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety. acs.org Bioassays revealed that specific bromo-pyrimidine derivatives possessed broad-spectrum insecticidal and fungicidal activity, highlighting their potential to enhance crop protection strategies. acs.org

Table 2: Examples of Agrochemical Compounds Derived from Brominated Pyrimidine Intermediates

| Compound Name | Target/Application | Research Finding | Citation(s) |

| 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8) | Insecticide / Fungicide | Exhibited broad-spectrum insecticidal activity against Mythimna separata and fungicidal activity against Pseudoperonospora cubensis. | acs.org |

| Flupyrsulfuron-methyl | Herbicide | A pyrimidine derivative used as a herbicide. | europa.eu |

| Pyrimidine Derivatives | Fungicides | Various pyrimidine derivatives are developed as fungicidal agents for crop protection. | google.com |

Building Block for Halogenated Heterocycles with Bioactivity

Materials Science and Functional Polymer Synthesis

In materials science, the utility of a chemical compound is defined by its ability to serve as a reliable precursor for creating larger, functional systems. Halogenated pyrimidines are recognized for their potential in this area. The inherent reactivity of the carbon-bromine bond in this compound makes it a candidate for polymerization and for the synthesis of complex molecules intended for materials applications. cymitquimica.com While its application is not as widespread as some other pyrimidine derivatives, it holds a place as a building block for specialty chemicals with tailored properties.

The development of organic semiconductors is a key area within materials science, with applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) cells. smolecule.com Heterocyclic compounds, including pyrimidine derivatives, are frequently explored for these purposes due to their electronic characteristics. chemimpex.com Related compounds, such as 4-bromo-5-chloro-2-methoxypyrimidine, are noted for their utility in developing organic semiconductors. smolecule.com The pyrimidine structure itself can be incorporated into larger conjugated systems that are essential for charge transport and light emission in such devices.

The general synthetic strategy involves using the bromo-substituted pyrimidine as a monomer in polymerization reactions, often through metal-catalyzed cross-coupling reactions like Suzuki or Stille couplings. This allows for the creation of conjugated polymers where the pyrimidine unit can act as an electron-deficient block, which is beneficial for creating materials for n-type or ambipolar charge transport in organic field-effect transistors (OFETs) or as electron-accepting units in OPV donor-acceptor polymers.

The functional groups of this compound allow for precise tuning of material properties. The methoxy group is an electron-donating group which influences the electronic landscape of the molecule. cymitquimica.com The bromine atom not only serves as a reactive site for synthesis but also influences the electronic and photophysical properties through the heavy-atom effect. cymitquimica.com

By replacing the bromine atom with other functional moieties via cross-coupling reactions, chemists can systematically alter the electronic bandgap, optical absorption, and emission characteristics of the resulting material. For instance, coupling with electron-rich aromatic or heterocyclic units can lead to compounds with strong intramolecular charge transfer (ICT), a property desirable for non-linear optics and organic electronics. chemimpex.com This modular approach allows for the creation of a library of materials with systematically varied properties, starting from a single precursor.

Table 1: Potential Influence of Functional Groups on Material Properties

| Functional Group | Position | Potential Influence on Material Properties |

| Bromine | 5 | Enables synthetic modification via cross-coupling; can enhance intersystem crossing. cymitquimica.com |

| Methoxy Group | 4 | Electron-donating; modulates solubility and electronic energy levels. cymitquimica.com |

| Pyrimidine Core | N/A | Provides thermal stability and electron-deficient character. |

Monomer for Organic Electronic Devices (e.g., OLEDs, Photovoltaic Cells)

Development of Advanced Dyes and Pigments

The synthesis of novel dyes and pigments often relies on creating extended π-conjugated systems that absorb light in the visible spectrum. Heterocyclic compounds are a cornerstone in the design of modern synthetic dyes. While direct examples utilizing this compound are highly specific, related structures like 5-Bromo-4-chloro-2-methylpyrimidine are used in the synthesis of new dyes. The pyrimidine ring can act as a core or an auxochrome in a chromophore system.

The synthesis pathway typically involves a cross-coupling reaction to link the pyrimidine unit to other aromatic or heterocyclic systems, thereby extending the conjugation and shifting the absorption maximum to longer wavelengths. The methoxy and pyrimidine nitrogen atoms can also serve as points for hydrogen bonding or metal coordination, which can be used to fine-tune the color and fastness properties of the resulting pigment.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 4 Methoxypyrimidine Derivatives

X-ray Crystallography for Solid-State Molecular Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions. In a derivative of 5-bromo-4-methoxypyrimidine, specifically N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-chlorobenzenesulfonamide, the crystal structure reveals that molecules form inversion dimers through C—H⋯N hydrogen bonds. researchgate.net These dimers are further connected by N—H⋯O hydrogen bonds, creating a tape-like structure along the a-axis of the crystal. researchgate.net The molecular conformation is also stabilized by a weak intramolecular π–π stacking interaction between the pyrimidine (B1678525) and the 4-chlorobenzene rings, with a centroid–centroid distance of 3.978 (2) Å. researchgate.net

Similarly, the crystal structure of 4,6-Dichloro-5-methoxypyrimidine shows that short Cl⋯N contacts, with distances of 3.0940 (15) and 3.1006 (17) Å, link the molecules into a three-dimensional framework. iucr.orgresearchgate.net The planarity of the pyrimidine ring is a common feature, although substituents can cause deviations. For instance, in 4,6-dichloro-5-methoxypyrimidine, the pyrimidine ring is nearly planar, but the carbon atom of the methoxy (B1213986) group deviates significantly from this plane. iucr.orgresearchgate.net In contrast, pyrimidine derivatives with bulky substituents, such as 4-(4-bromophenyl)pyrimidin-2-amine, can exhibit non-planar ring conformations due to steric hindrance.

The crystal structure of [(4-bromo)Phe4,Met5]enkephalin, a peptide containing a brominated phenyl group, demonstrates the formation of a dimeric antiparallel beta-sheet structure stabilized by intermolecular hydrogen bonds. nih.gov This arrangement highlights how intermolecular forces dictate the solid-state conformation of even complex derivatives. nih.gov

Validation of Conformational Preferences and Tautomeric Forms

X-ray crystallography is instrumental in validating the preferred conformations and tautomeric forms of molecules in the solid state. For the N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-chlorobenzenesulfonamide, the morpholine (B109124) ring adopts a chair conformation. researchgate.net The dihedral angles between the various rings in the molecule are also precisely determined, providing a complete picture of its three-dimensional shape. researchgate.net

It is important to recognize that a molecule can exist in different tautomeric forms, and X-ray crystallography can identify which form is present in the crystal. The invention of certain heterocyclic derivatives acknowledges that the drawn chemical structures may represent only one of several possible tautomeric forms, and the invention encompasses all such forms that exhibit the desired biological activity. google.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Elucidation of Regioisomeric and Stereoisomeric Purity

NMR spectroscopy is highly effective in distinguishing between regioisomers and stereoisomers. For instance, in the synthesis of 5-bromo-2-chloro-4-methoxypyrimidine (B163204), 1H NMR was used to characterize the product and confirm its structure. google.com The chemical shifts and coupling constants in the NMR spectrum provide a unique fingerprint for a specific isomer. For example, the 1H-NMR spectrum of (5-bromo-4-methoxy-pyrimidin-2-yl)-(3-chloro-4-fluoro-phenyl)-amine shows distinct signals for each proton, allowing for unambiguous structural assignment. google.com The purity of compounds like 5-bromo-2-chloro-4-methoxypyrimidine can be assessed using techniques like HPLC-DAD, with NMR serving as a confirmatory method.

Dynamic NMR Studies for Rotational Barriers and Conformational Exchange

Dynamic NMR (DNMR) spectroscopy is used to study dynamic processes such as bond rotation and conformational exchange. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these processes. ias.ac.in For some molecules, the rotational barrier around a specific bond is high enough that distinct signals for different conformers (rotamers) can be observed at room temperature. beilstein-journals.org

In a study of a morphinan-derived formamide, a rotational barrier of 92 kJ/mol was determined using dynamic NMR. beilstein-journals.org However, in some cases, coalescence of the signals may not be observed even at high temperatures, indicating a very high rotational barrier. beilstein-journals.org For N-nitrosamines, the potential energy barrier to rotation about the N-N bond was determined by analyzing the lineshapes at various temperatures. doi.org Computational methods, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental NMR data to provide a more detailed understanding of the rotational energy profile. beilstein-journals.orgnih.gov

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns.

The molecular weight of a compound can be accurately determined from the molecular ion peak in the mass spectrum. For example, the mass spectrum of 4-Amino-5-bromomethyl-2-methylpyrimidine shows a molecular ion peak corresponding to a molecular weight of 202.05 amu. The presence of bromine is indicated by a characteristic isotopic pattern due to the natural abundance of the 79Br and 81Br isotopes. tutorchase.com

The fragmentation pattern provides valuable information about the structure of the molecule. tutorchase.com Common fragmentation pathways for brominated pyrimidine derivatives include the loss of the bromine atom or the methoxy group. smolecule.com For instance, in the mass spectrometric analysis of 4-Amino-5-bromomethyl-2-methylpyrimidine, a common fragmentation pathway is the loss of the bromine atom. Similarly, the fragmentation of 2-iodo-5-methoxypyrimidine (B12287287) often involves the loss of the methoxy group (31 mass units) and the iodine atom (127 mass units). smolecule.com Analyzing these fragment ions helps to confirm the connectivity of the atoms within the molecule. tutorchase.com

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

Electronic absorption spectroscopy, which covers the ultraviolet (UV) and visible regions of the electromagnetic spectrum, is a fundamental technique for probing the electronic structure of molecules. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The parts of a molecule that absorb light in this region are known as chromophores. libretexts.org

In this compound, the pyrimidine ring itself constitutes the primary chromophore. This heterocyclic aromatic system contains π-electrons and non-bonding (n) electrons on the nitrogen atoms, which can undergo π → π* and n → π* electronic transitions. upi.edu The substitution of the pyrimidine ring with a bromine atom at the 5-position and a methoxy group at the 4-position significantly influences the energy of these transitions and, consequently, the absorption spectrum.

The introduction of a substituent like a bromo group into a pyrimidine ring typically results in a bathochromic shift (a shift to a longer wavelength) of the absorption maximum. researchgate.net This effect is due to the halogen's ability to extend the conjugated system through its lone pairs of electrons and influence the molecular orbitals. The methoxy group, being an auxochrome, also modifies the absorption characteristics of the pyrimidine chromophore.

Detailed spectroscopic data for the closely related compound, 5-bromo-2-chloro-4-methoxypyrimidine , shows absorption maxima (λmax) at 231 nm and 268 nm. caymanchem.com These absorptions are characteristic of the substituted pyrimidine ring. The band around 268 nm is likely attributable to a π → π* transition, which is typical for aromatic systems. The higher energy absorption at 231 nm could be another π → π* transition or have contributions from n → π* transitions. Computational and spectroscopic studies on similar molecules, such as 5-bromouracil, indicate that the lowest energy transitions are typically local (π,π*) excitations within the brominated pyrimidine ring. nih.gov

Table 1: UV-Vis Absorption Data for a this compound Derivative

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent/Source |

| 5-bromo-2-chloro-4-methoxypyrimidine | 231 | 268 | caymanchem.com |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

For This compound , a detailed vibrational analysis allows for the unambiguous identification of its structural features. The vibrational modes can be assigned to specific functional groups and skeletal vibrations of the pyrimidine ring.

Key Vibrational Modes for this compound:

Pyrimidine Ring Vibrations: The pyrimidine nucleus gives rise to a series of characteristic stretching and bending vibrations. These "skeletal" vibrations are often observed in the 1600-1000 cm⁻¹ region. rsc.org The substitution pattern affects the exact frequencies of these modes. rsc.orgias.ac.in

C-H Vibrations: The aromatic C-H stretching vibration of the pyrimidine ring is expected to appear above 3000 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations occur at lower frequencies.

Methoxy Group (–OCH₃) Vibrations: The methoxy group is characterized by C-H stretching vibrations (symmetric and asymmetric) typically found in the 2950-2850 cm⁻¹ range. The C-O stretching vibration is also a key marker.

C-Br Vibration: The carbon-bromine stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range, due to the heavy mass of the bromine atom.

Detailed studies on structurally similar compounds, such as 5-bromocytosine (B1215235) and other substituted pyrimidines, provide a basis for assigning the expected vibrational frequencies. nih.govnih.gov For instance, the analysis of 5-bromocytosine has allowed for a comprehensive assignment of its 33 normal vibrational modes. nih.gov Similarly, research on various substituted pyrimidines has established correlations between substituent positions and characteristic skeletal vibration frequencies. rsc.org

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Description |

| > 3000 | ν(C-H) | Aromatic C-H stretching |

| 2950 - 2850 | ν(C-H) | Methoxy group C-H stretching |

| ~1600 | ν(C=C), ν(C=N) | Pyrimidine ring stretching |

| ~1450 | δ(CH₃) | Methoxy group asymmetric bending |

| 1300 - 1000 | Pyrimidine ring skeletal modes, C-O stretching | |

| ~800 | γ(C-H) | Out-of-plane C-H bending |

| 600 - 500 | ν(C-Br) | Carbon-Bromine stretching |

Note: This table is predictive and based on data from analogous substituted pyrimidines. ν = stretching, δ = in-plane bending, γ = out-of-plane bending.

Computational and Theoretical Studies on 5 Bromo 4 Methoxypyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrimidine (B1678525) derivatives. By modeling the electron density, DFT allows for the accurate prediction of various molecular characteristics.

Electronic Structure, Geometry Optimization, and Vibrational Frequencies

DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining the most stable three-dimensional arrangement of atoms in 5-bromo-4-methoxypyrimidine. researchgate.netphyschemres.org This process of geometry optimization seeks the lowest energy conformation of the molecule. For similar pyrimidine derivatives, studies have shown that the pyrimidine ring can exhibit slight distortions from a perfect planar structure. researchgate.net

Once the optimized geometry is obtained, the same level of theory can be used to calculate vibrational frequencies. These theoretical frequencies, when compared with experimental data from FT-IR and Raman spectroscopy, provide a detailed assignment of the vibrational modes of the molecule. researchgate.netnih.gov For instance, the characteristic stretching vibrations of the C-Br bond and the methoxy (B1213986) group can be precisely identified. researchgate.net This comparative analysis helps to validate the accuracy of the computational model. physchemres.org

Table 1: Selected Optimized Geometrical Parameters of a Pyrimidine Derivative Note: This table is illustrative and based on general findings for similar pyrimidine structures. Specific data for this compound would require dedicated calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-N1 | 1.34 | N1-C2-N3 |

| N1-C6 | 1.33 | C2-N3-C4 |

| C5-C6 | 1.39 | C4-C5-C6 |

| C4-C5 | 1.42 | C5-C6-N1 |

| C4-O | 1.36 | C5-C4-O |

| C5-Br | 1.89 | C4-C5-Br |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that provides insights into the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. libretexts.org

In the case of this compound, the HOMO is expected to have significant electron density on the pyrimidine ring and the oxygen atom of the methoxy group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the pyrimidine ring, particularly the carbon atoms, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It helps to identify the electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis further quantifies the charge distribution by calculating the atomic charges. nih.gov This analysis provides a more detailed picture of the electronic effects of the bromine and methoxy substituents on the pyrimidine ring. The bromine atom, being highly electronegative, will draw electron density, while the methoxy group can act as an electron-donating group through resonance.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can be used to explore the conformational landscape of this compound, particularly the rotation of the methoxy group. These simulations also allow for the study of solvent effects on the molecule's conformation and properties. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe how the interactions with the solvent influence its structure and dynamics.

Ligand-Protein Interaction Studies via Molecular Docking (in drug design context)

In the context of drug design, molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.netnih.gov For this compound, docking studies could be performed against various protein targets, such as kinases, to explore its potential as a therapeutic agent. These studies predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. nih.gov The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Table 2: Illustrative Molecular Docking Results for a Pyrimidine Ligand Note: This table is a hypothetical representation of docking results.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | Lys72, Glu91, Leu148 |

| Kinase B | -7.9 | Asp161, Phe162, Val39 |

| Kinase C | -9.1 | Met108, Tyr109, Ala57 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, which can then be validated against experimental data. For example, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of this compound. nih.gov Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted using methods like Gauge-Including Atomic Orbital (GIAO). researchgate.net The agreement between the predicted and experimental spectra serves as a powerful validation of the computational methodology and provides a deeper understanding of the molecule's electronic and magnetic properties.

Future Research Directions and Emerging Paradigms for 5 Bromo 4 Methoxypyrimidine

Development of Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is a cornerstone of modern drug discovery. Future research will likely focus on developing novel asymmetric methods for the synthesis of 5-bromo-4-methoxypyrimidine derivatives. This could involve the use of chiral auxiliaries, organocatalysis, or transition-metal-catalyzed reactions to introduce stereocenters with high enantioselectivity. nih.govresearchgate.net For instance, dynamic kinetic resolution of α-bromoacid derivatives has proven to be an effective strategy in the asymmetric synthesis of various heterocycles and could be adapted for pyrimidine (B1678525) systems. nih.gov

Exploration of Novel Catalytic Systems for Functionalization

The bromine atom at the C5 position of this compound is a versatile handle for a variety of cross-coupling reactions. cymitquimica.com Investigating new and more efficient catalytic systems is a key area for future research. This includes the development of palladium, copper, or other transition-metal catalysts with improved activity, selectivity, and substrate scope. organic-chemistry.orgmit.eduacs.org For example, palladium-catalyzed amination reactions have been successfully employed for the functionalization of 5-halopyrimidines. mit.edu Furthermore, exploring regioselective synthesis techniques for alkynylpyrimidines through catalysis could expand the accessible chemical space. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering advantages in terms of efficiency, safety, and scalability. acs.orgbeilstein-journals.org Integrating the synthesis and functionalization of this compound into these systems is a promising future direction. Continuous flow reactors can enable precise control over reaction parameters, leading to higher yields and purity. acs.orgnih.gov This approach has been successfully used for the synthesis of other substituted pyrimidines and could be readily adapted. nih.gov

Design of Multifunctional Pyrimidine Architectures

There is a growing interest in the design of molecules that can interact with multiple biological targets simultaneously. acs.orgnih.gov this compound can serve as a scaffold for the creation of such multifunctional architectures. By strategically introducing different functional groups, it is possible to design compounds that exhibit a range of biological activities or that can act as probes for studying complex biological systems. acs.org For example, pyrimidine derivatives have been designed as multifunctional agents for Alzheimer's disease, targeting cholinesterases and other relevant pathways. acs.org

Investigation of Emerging Biological Activities and Target Identification

The pyrimidine core is present in a vast number of biologically active compounds, including anticancer and antimicrobial agents. nanobioletters.comacs.orgnih.govhumanjournals.combohrium.com A crucial area of future research is the systematic investigation of the biological activities of novel this compound derivatives. This involves high-throughput screening against a wide range of biological targets to identify new therapeutic leads. acs.orgnih.govhumanjournals.com Once promising activity is identified, target deconvolution and mechanism of action studies will be essential to understand how these compounds exert their effects. For instance, substituted pyrimidines have been identified as potent inhibitors of kinases such as PI3K, which are important targets in cancer therapy. acs.orgnih.gov

Q & A

Q. What are the key synthetic routes for 5-Bromo-4-methoxypyrimidine, and how can reaction conditions influence yield?

The synthesis typically involves halogenation and methoxylation steps. For example, bromination at the 5-position of a pyrimidine precursor followed by methoxy group introduction at the 4-position via nucleophilic substitution. Reaction temperature, choice of base (e.g., NaH or K₂CO₃), and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and yield. Evidence from analogous compounds suggests that protecting groups may be required to prevent over-halogenation .

Q. How can researchers confirm the identity and purity of this compound?

Characterization relies on:

- NMR spectroscopy : Distinct signals for methoxy (δ ~3.9 ppm, singlet) and aromatic protons (δ ~8.5 ppm, coupling patterns for pyrimidine ring).

- Mass spectrometry : Molecular ion peak at m/z 204 (C₅H₆BrN₂O⁺) and isotopic pattern for bromine.

- HPLC : Retention time comparison with standards and ≥95% purity thresholds .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a versatile intermediate for nucleoside analogs (e.g., pseudouridine derivatives) and kinase inhibitors. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into bioactive molecules .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy and bromine substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-donating methoxy group at C4 deactivates the pyrimidine ring, directing electrophilic substitutions to C2 or C5. Bromine at C5 acts as a leaving group in metal-catalyzed couplings. Computational studies (e.g., DFT) predict reduced electron density at C5, favoring oxidative addition in Pd-catalyzed reactions .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Crystallization is hindered by low solubility in polar solvents. Acetonitrile or ethanol/water mixtures are recommended. Slow evaporation at 4°C promotes crystal growth. X-ray diffraction reveals intermolecular halogen bonding (Br···N/O), which stabilizes the lattice .

Q. How can contradictory spectroscopic data between experimental and computational models be resolved?

Discrepancies in NMR chemical shifts or IR vibrational modes often arise from solvent effects or approximations in density functional theory (DFT). Validate computational models using solvent-inclusive simulations (e.g., PCM) and benchmark against high-resolution crystallographic data .

Q. What strategies optimize regioselectivity in the synthesis of this compound derivatives?

- Directed ortho-metalation : Use directing groups (e.g., -OMe) to control bromination sites.

- Protecting groups : Temporarily block reactive positions (e.g., silylation of -NH₂ groups).

- Microwave-assisted synthesis : Enhances reaction specificity and reduces side products .

Methodological Considerations

Q. Which analytical techniques are critical for detecting trace impurities in this compound?

Q. How does the methoxy group impact the compound’s solubility and bioavailability in biological assays?

The methoxy group increases lipophilicity (logP ~1.5), enhancing membrane permeability but reducing aqueous solubility. Use co-solvents (e.g., DMSO) in in vitro assays, and consider prodrug strategies for in vivo studies .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the catalytic efficiency of Pd-based systems in cross-coupling reactions involving this compound?

Discrepancies may stem from:

- Ligand effects : Bulky ligands (e.g., SPhos) improve selectivity but reduce turnover.

- Solvent polarity : High polarity solvents (e.g., DMF) stabilize Pd intermediates but may deactivate catalysts.

Systematically vary ligand/solvent combinations and compare turnover numbers (TONs) under standardized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。